Compound Description: This compound serves as a key intermediate in synthesizing various pyrazole and pyrazolin-5-one derivatives with potential antimicrobial properties. []
Relevance: While this compound shares the quinoline moiety with (E)-1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one, the core structure differs. The presence of the acetohydrazide group in 2-(Quinolin-8-yloxy)acetohydrazide provides a scaffold for building the pyrazole and pyrazolin-5-one rings, distinguishing it from the target compound. []
Compound Description: This series represents a group of pyrazole derivatives synthesized from 2-(Quinolin-8-yloxy)acetohydrazide. These compounds displayed significant antimicrobial activity against various bacterial and fungal strains. []
Compound Description: This series represents pyrazolin-5-one derivatives synthesized from 2-(Quinolin-8-yloxy)acetohydrazide. Like the pyrazole derivatives, these compounds also demonstrated significant antimicrobial activity against both bacterial and fungal strains. []
Relevance: Similar to the previous group, these compounds share the quinoline moiety with (E)-1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one but diverge in their core structure. The presence of the pyrazolin-5-one ring system, connected via an acetyl bridge to the quinoline, sets them apart from the target compound. []
Compound Description: This compound features a tetrazolo[1,5-a]quinoline scaffold and was synthesized using microwave-assisted methods. While its biological activity isn't specified in the provided abstract, its structural similarity to other compounds in the study suggests potential antimicrobial properties. []
Compound Description: This structurally modified chalcone exhibits promising antidiabetic potential. It demonstrates strong binding affinities towards diabetes-related targets, including TNF, PI3K, MAPK1, and AKT1. Specifically, it shows high affinity for the active site of MAPK3. []
Relevance: This compound, classified as a structurally modified chalcone, shares the chalcone core structure with (E)-1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one. Despite this shared motif, the substituents on the chalcone backbone differ considerably. Compound S9 incorporates imidazole and difluorobenzyloxy groups, contrasting with the quinolin-2-yloxy-substituted pyrrolidine in the target compound. []
4-Anilinoquinolinylchalcone Derivatives
Compound Description: This group of compounds exhibits antiproliferative activity against human cancer cell lines while showing low cytotoxicity to normal lung cells. A specific derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a), demonstrates particularly promising activity against breast cancer cells. This activity appears linked to ATP depletion, apoptosis induction, and reactive oxygen species (ROS)-dependent caspase 3/7 activation. []
Compound Description: PFK15 stands out as a promising glycolysis inhibitor, targeting the enzyme PFKFB3. It effectively reduces glucose uptake in endothelial cells and exhibits potent antiangiogenic activity. [, ]
Relevance: Structurally, PFK15 shares the chalcone framework with (E)-1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one. The primary difference lies in the substituents attached to the core structure. PFK15 features a pyridin-4-yl group at one end and a quinolin-2-yl group at the other, differing from the 3-(quinolin-2-yloxy)pyrrolidine substituent present in the target compound. [, ]
Compound Description: PFK-158 represents a first-in-class PFKFB3 inhibitor, demonstrating significant potential as an anticancer therapeutic. [, , , ] It exhibits potent inhibitory effects on PFKFB3, impacting glycolytic flux. Notably, it shows promise in suppressing Th17 cell differentiation and function, both in vitro and in vivo. In B16 melanoma models, PFK-158 effectively reduces tumor growth, decreases the presence of immunosuppressive cells like MDSCs, and enhances the infiltration of anti-tumor T cells. Clinical trials are underway to evaluate its efficacy in cancer patients. []
Relevance: PFK-158, a chalcone derivative, shares its core structure with (E)-1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one. The key distinction lies in the substituents. PFK-158 features a pyridin-4-yl group and a 7-(trifluoromethyl)quinolin-2-yl group on the chalcone backbone, while the target compound possesses a 3-(quinolin-2-yloxy)pyrrolidine substituent. This difference in substitution pattern sets them apart structurally. [, , , , ]
Compound Description: Identified as a potent anti-cancer agent, this compound demonstrates strong activity against various cancer cell lines, including H460, MCF-7, MDA-MB-231, and SKBR-3. [] Its anti-cancer properties are attributed to its interaction with multiple oncoprotein targets like p53, Raf Kinase, Aurora-A-Kinase, CDK-2, Resveratrol, and HSP90. []
Relevance: This compound, classified as a 3-phenylquinolinylchalcone derivative, shares the fundamental chalcone framework with (E)-1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one. The key structural distinction lies in the substituent at the 3-position of the chalcone backbone. In this case, it's a 3-(4-methoxyphenyl)quinolin-2-yl group, while the target compound possesses a 3-(quinolin-2-yloxy)pyrrolidine moiety. []
Compound Description: This chalcone derivative exhibits potent antiproliferative activity against various cancer cell lines, including non-small cell lung cancer cells (H1299, H460, A549) and breast cancer cells (MCF-7, MDA-MB-231, SKBR-3). [] Its mechanism of action involves cell cycle arrest at the G2/M phase, followed by DNA fragmentation and cell death, likely through the activation of caspase-3 and cleavage of PARP. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.